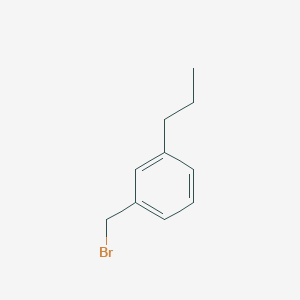

1-(Bromomethyl)-3-propylbenzene

Description

Significance of Benzylic Halides in Synthetic Strategies

Benzylic halides, including compounds like 1-(Bromomethyl)-3-propylbenzene, are cornerstones of modern organic synthesis. Their importance stems from the unique reactivity of the halogen-substituted carbon atom located at the benzylic position. libretexts.org This position is the sp³-hybridized carbon directly attached to an aromatic ring. ncert.nic.in

The principal significance of benzylic halides lies in their utility as electrophiles in nucleophilic substitution reactions. ncert.nic.in The carbon-bromine bond is polarized, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, such as alcohols, ethers, amines, and nitriles, by displacing the bromide ion, which is an excellent leaving group. Consequently, benzylic halides are crucial intermediates for elaborating the structure of aromatic compounds, forming new carbon-carbon and carbon-heteroatom bonds.

Overview of the Compound's Structural Class and Reactivity Potential

1-(Bromomethyl)-3-propylbenzene is classified as a primary benzylic halide. It is "primary" because the benzylic carbon is bonded to only one other carbon atom (within the benzene (B151609) ring). This structural classification has profound implications for its reactivity.

Benzylic halides are notably more reactive than their non-aromatic counterparts, alkyl halides, in nucleophilic substitution reactions. libretexts.org This enhanced reactivity is attributed to the electronic influence of the adjacent benzene ring. The reaction can proceed through two primary mechanisms:

Sₙ2 (Substitution Nucleophilic Bimolecular): As a primary halide, 1-(Bromomethyl)-3-propylbenzene is well-suited for Sₙ2 reactions. In this mechanism, a nucleophile attacks the electrophilic benzylic carbon, and the bromide ion leaves in a single, concerted step. The transition state of this reaction is stabilized by the orbital overlap with the π-system of the aromatic ring, which lowers the activation energy and accelerates the reaction rate compared to a simple primary alkyl halide.

Sₙ1 (Substitution Nucleophilic Unimolecular): Although less common for primary halides, the Sₙ1 pathway is also accessible and significantly enhanced for benzylic systems. This mechanism involves the initial departure of the leaving group to form a carbocation intermediate. A primary benzylic carbocation is exceptionally stable due to resonance; the positive charge is delocalized across the aromatic ring, spreading it over several carbon atoms. This stabilization drastically facilitates its formation, making benzylic halides reactive in Sₙ1 reactions, especially in polar protic solvents.

Furthermore, the benzylic C-H bonds of the precursor molecule, 1-methyl-3-propylbenzene, are weaker than typical sp³ C-H bonds, making them susceptible to free-radical halogenation, which is a common method for synthesizing benzylic halides. libretexts.org

Historical Context and Evolution of Research on Substituted Benzylic Systems

The study of reactions involving substituted benzylic systems has a rich history, evolving from early qualitative observations to highly sophisticated and controlled synthetic methodologies. Initially, the enhanced reactivity of the benzylic position was recognized in reactions like oxidation and halogenation, though controlling these reactions was often challenging. masterorganicchemistry.com

A significant advancement came with the development of more selective reagents for benzylic functionalization. The introduction of N-Bromosuccinimide (NBS) as a reagent for free-radical bromination provided a much milder and more selective method for converting benzylic C-H bonds into C-Br bonds, minimizing unwanted side reactions on the aromatic ring. libretexts.orgmasterorganicchemistry.com This made benzylic bromides like 1-(Bromomethyl)-3-propylbenzene readily accessible starting materials.

In recent decades, research has shifted towards transition-metal-catalyzed cross-coupling reactions. These modern methods allow for the formation of C-C bonds by coupling benzylic halides with various organometallic reagents. wikipedia.org The development of nucleophilic aromatic substitution (SₙAr) and related mechanisms, such as the benzyne (B1209423) mechanism, further expanded the toolkit for modifying aromatic rings, although these apply to aryl halides rather than benzylic halides directly. wikipedia.orgyoutube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The continued exploration of catalytic systems offers ever-increasing efficiency and functional group tolerance, cementing the role of substituted benzylic systems as pivotal intermediates in the synthesis of complex organic molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(Bromomethyl)-3-propylbenzene |

| 1-methyl-3-propylbenzene |

| N-Bromosuccinimide (NBS) |

| Alcohols |

| Ethers |

| Amines |

| Nitriles |

| Benzene |

Structure

3D Structure

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(bromomethyl)-3-propylbenzene |

InChI |

InChI=1S/C10H13Br/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3 |

InChI Key |

GOUONKGLXNGVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromomethyl 3 Propylbenzene

Precursor Selection and Rational Design for Regioselective Synthesis

The most common precursor for the synthesis of 1-(bromomethyl)-3-propylbenzene is 3-propyltoluene (also known as m-propyltoluene). cymitquimica.com This starting material possesses a benzylic methyl group that is susceptible to selective functionalization. The propyl group at the meta position influences the electronic and steric environment of the reactive site, but the primary focus of regioselective synthesis is the specific bromination of the methyl group over the propyl chain or the aromatic ring.

The rationale for selecting 3-propyltoluene lies in the inherent reactivity of benzylic C-H bonds. These bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgoregonstate.edu This inherent weakness allows for selective abstraction of a hydrogen atom from the methyl group by a bromine radical, initiating the bromination process at the desired position. oregonstate.eduucalgary.ca

Radical Bromination Approaches

Radical bromination is the most widely employed method for the synthesis of 1-(bromomethyl)-3-propylbenzene. This approach leverages the selective reactivity of the benzylic position towards bromine radicals. ucalgary.cayoutube.com

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a preferred reagent for benzylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. chadsprep.commasterorganicchemistry.com This controlled release minimizes side reactions, such as electrophilic addition to the aromatic ring. chadsprep.comucla.edu The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now more common, and is initiated by light or a radical initiator. masterorganicchemistry.comwikipedia.org

The Wohl-Ziegler reaction is a classic example of NBS-mediated benzylic bromination. masterorganicchemistry.comwikipedia.org The process involves the refluxing of a solution of the alkylbenzene and NBS with a radical initiator. wikipedia.org

Catalytic Systems and Initiators for Benzylic Bromination

The initiation of benzylic bromination is crucial for an efficient reaction. Common radical initiators include:

Azobisisobutyronitrile (AIBN) : This compound decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction. wikipedia.org

Benzoyl peroxide : Another common initiator that generates phenyl radicals upon thermal decomposition. wikipedia.org

Light (hν) : Photochemical initiation involves the use of light to homolytically cleave the Br-Br bond or the N-Br bond in NBS, generating the initial bromine radicals. youtube.comyoutube.com

Recent advancements have explored the use of Lewis acids as catalysts for benzylic bromination. For instance, Zirconium(IV) chloride has been shown to catalyze the bromination of the aromatic side chain using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.gov This catalytic system can offer high selectivity for benzylic bromination. nih.gov

Control of Selectivity and Minimization of Side Reactions

Achieving high selectivity for the desired monobrominated product is a key challenge in the synthesis of 1-(bromomethyl)-3-propylbenzene. Over-bromination, leading to the formation of 1-(dibromomethyl)-3-propylbenzene, is a common side reaction. scientificupdate.com

Several strategies can be employed to control selectivity and minimize side reactions:

Controlled Reagent Addition : Continuous addition of a slurry of NBS can maintain a low concentration of Br₂ in the solution, which has been shown to minimize impurity formation. scientificupdate.com

Use of Specific Reagents : The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst can prevent competing bromination of the aromatic ring. scientificupdate.com

Reaction Conditions : Careful control of reaction temperature and initiation method can influence the product distribution. Photochemical initiation, for example, has been shown to improve yields in certain benzylic brominations compared to thermal initiation. gla.ac.uk

The following table summarizes the impact of different conditions on the selectivity of benzylic bromination:

| Factor | Condition | Effect on Selectivity |

| Brominating Agent | NBS | Favors benzylic bromination, minimizes ring substitution. chadsprep.com |

| Initiator | Photochemical (light) | Can lead to higher yields and selectivity compared to thermal initiators in some cases. gla.ac.uk |

| Catalyst | Lewis Acids (e.g., ZrCl₄) with DBDMH | Can prevent aromatic ring bromination. nih.govscientificupdate.com |

| Reagent Concentration | Low, steady concentration of Br₂ | Minimizes over-bromination and side reactions. scientificupdate.com |

Mechanistic Investigations of Benzylic Radical Formation and Stabilization

The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction. ucalgary.cayoutube.com

Initiation : The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN or benzoyl peroxide) or by the action of light on NBS or Br₂ to form a bromine radical (Br•). youtube.comchemistrysteps.com

Propagation :

The bromine radical abstracts a hydrogen atom from the benzylic position of 3-propyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). oregonstate.educhemistrysteps.com The stability of this radical is a key factor driving the selectivity of the reaction. libretexts.orgchemistrysteps.com

The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the desired product, 1-(bromomethyl)-3-propylbenzene, and another bromine radical. oregonstate.educhemistrysteps.com The Br₂ is generated in situ from the reaction of NBS with the HBr produced in the previous step. chadsprep.comyoutube.com

Termination : The reaction terminates when two radicals combine. youtube.com

The resonance stabilization of the benzylic radical, which delocalizes the unpaired electron over the aromatic ring, is the primary reason for the high selectivity of bromination at this position. chemistrysteps.comyoutube.com

Alternative Bromination Strategies

While radical bromination with NBS is the most common method, other strategies exist for the synthesis of 1-(bromomethyl)-3-propylbenzene.

One alternative involves the reaction of the corresponding alcohol, (3-propylphenyl)methanol, with a brominating agent such as concentrated hydrobromic acid (HBr). chemicalbook.com This method proceeds through a nucleophilic substitution pathway.

Another approach is the use of other brominating agents. For instance, continuous photochemical bromination using in situ-generated bromine from NaBrO₃/HBr has been described for other dichlorotoluene substrates and could potentially be adapted. scientificupdate.com Furthermore, methods utilizing H₂O₂-HBr have been explored as a more environmentally friendly approach to radical benzylic bromination. researchgate.net

The following table provides a comparison of different synthetic methods:

| Method | Reagents | Advantages | Disadvantages |

| NBS-Mediated Radical Bromination | 3-Propyltoluene, NBS, Radical Initiator | High selectivity for benzylic position, avoids ring bromination. chadsprep.comucla.edu | Use of potentially hazardous solvents like CCl₄, risk of over-bromination. masterorganicchemistry.comscientificupdate.com |

| Lewis Acid Catalyzed Bromination | 3-Propyltoluene, DBDMH, ZrCl₄ | High selectivity, prevents ring bromination. nih.govscientificupdate.com | Requires a catalyst. |

| Alcohol Bromination | (3-Propylphenyl)methanol, HBr | Direct conversion of an alcohol to the bromide. | Requires the synthesis of the precursor alcohol. |

| In situ Bromine Generation | NaBrO₃/HBr, Light | Avoids handling of elemental bromine. scientificupdate.com | May require specialized equipment for photochemical reactions. |

Conversion of Benzylic Alcohols to Benzylic Bromides

A primary and direct method for synthesizing 1-(bromomethyl)-3-propylbenzene is through the bromination of the corresponding benzylic alcohol, (3-propylphenyl)methanol. This transformation is a cornerstone of organic synthesis. researchgate.net A variety of reagents have been developed for this purpose, each with its own set of advantages and reaction conditions.

Commonly employed brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are effective in converting primary and secondary benzylic alcohols into their respective bromides. The reaction mechanism typically involves the formation of a good leaving group from the alcohol's hydroxyl group, which is subsequently displaced by a bromide ion.

Another widely used reagent is N-Bromosuccinimide (NBS), often in the presence of a radical initiator or light. While NBS is frequently used for allylic and benzylic bromination of hydrocarbons, it can also be effective for the conversion of alcohols in the presence of reagents like triphenylphosphine (B44618) (PPh₃). The Appel reaction, using a combination of a tetrahalomethane (like CBr₄) and triphenylphosphine, is another powerful method for this conversion. The reaction proceeds through a phosphonium (B103445) salt intermediate. researchgate.net

Furthermore, hydrobromic acid (HBr) can be used to directly convert benzylic alcohols to bromides. This method is straightforward but may require harsh conditions and can be limited by the substrate's tolerance to strong acids.

| Reagent System | Typical Conditions | Advantages |

| PBr₃ | Anhydrous ether or other aprotic solvents, often at low temperatures | High yields for primary and secondary alcohols |

| SOBr₂ | Aprotic solvent, often with a base like pyridine | Good for acid-sensitive substrates |

| NBS / PPh₃ | Anhydrous, non-polar solvent (e.g., CH₂Cl₂, THF) | Mild conditions, good for a range of functional groups |

| CBr₄ / PPh₃ | Anhydrous, non-polar solvent | Mild conditions, high yields |

| HBr | Aqueous or acetic acid solution, often with heating | Simple, inexpensive reagent |

Halogen Exchange Reactions for Bromomethyl Group Installation

An alternative approach to installing the bromomethyl group is through a halogen exchange reaction, commonly known as the Finkelstein reaction. This method involves the conversion of a more readily available benzylic halide, such as 1-(chloromethyl)-3-propylbenzene (B13079657), into the desired 1-(bromomethyl)-3-propylbenzene.

This equilibrium reaction is typically driven to completion by taking advantage of the differential solubility of the resulting sodium halide salt in an acetone (B3395972) solvent. Sodium bromide (NaBr) is soluble in acetone, while the sodium chloride (NaCl) formed is not, thus precipitating out of the solution and shifting the equilibrium towards the formation of the bromo derivative.

The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (iodide > bromide > chloride), the solvent, and the reaction temperature. While highly effective, the synthesis of the starting 1-(chloromethyl)-3-propylbenzene is a necessary prerequisite.

| Reactant | Reagent | Solvent | Key Principle |

| 1-(Chloromethyl)-3-propylbenzene | Sodium Bromide (NaBr) | Acetone | Le Châtelier's principle; precipitation of NaCl |

| 1-(Iodomethyl)-3-propylbenzene | Sodium Bromide (NaBr) or other bromide salts | Various polar aprotic solvents | Exchange with a less reactive halide |

Multi-Step Synthetic Routes

The synthesis of 1-(bromomethyl)-3-propylbenzene can also be accomplished through multi-step sequences that allow for greater control over the regiochemistry and functional group transformations.

Functionalization of Propylbenzene (B89791) Derivatives

A common strategy involves the direct bromination of propylbenzene at the benzylic position. This radical substitution reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often under photochemical conditions. prepchem.com The selectivity for benzylic bromination over other positions on the aromatic ring is a key advantage of this method.

The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position of the propylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Introduction of the Propyl Group via Friedel-Crafts Acylation/Alkylation

The propyl group can be introduced onto the benzene (B151609) ring using Friedel-Crafts reactions. However, direct Friedel-Crafts alkylation with a propyl halide, such as 1-chloropropane, is often problematic due to carbocation rearrangements. stackexchange.com The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene as a significant byproduct. stackexchange.com

To circumvent this issue, a two-step Friedel-Crafts acylation followed by a reduction is the preferred method for synthesizing n-propylbenzene. doubtnut.com First, benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. youtube.com The ketone is then reduced to the corresponding alkane using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). doubtnut.comyoutube.com Once n-propylbenzene is obtained, the bromomethyl group can be introduced as described in the previous sections.

Sequential Functionalization for Ortho- and Para-Substituted Analogs

The principles of electrophilic aromatic substitution can be strategically employed to synthesize ortho- and para-substituted analogs, which can then be further functionalized. The order of substituent introduction is critical in directing the position of incoming groups. For instance, if a directing group is already present on the benzene ring, the introduction of the propyl or a precursor to the bromomethyl group will be guided by the electronic nature of that existing substituent. youtube.comlibretexts.org

For example, to synthesize a para-substituted analog, one might start with a para-directing group, introduce the propyl or acyl group, and then perform the bromination. Conversely, for a meta-substituted product, a meta-directing group would be installed first. libretexts.org This strategic planning allows for the synthesis of a wide range of substituted benzyl (B1604629) bromides.

Process Optimization and Green Chemistry Considerations in Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient synthetic methods. In the context of synthesizing benzylic bromides, this includes the use of greener solvents and reagents. researchgate.netelsevierpure.com For instance, replacing hazardous chlorinated solvents like carbon tetrachloride with more benign alternatives such as acetonitrile (B52724) or even performing reactions under solvent-free conditions is a key consideration. researchgate.netorganic-chemistry.org

The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been explored as a more environmentally friendly alternative to traditional brominating agents. researchgate.netelsevierpure.com Additionally, continuous flow chemistry offers advantages in terms of safety, efficiency, and scalability for reactions like photochemical benzylic brominations. rsc.org Flow reactors can provide better control over reaction parameters, such as temperature and residence time, leading to improved yields and selectivity while minimizing the risks associated with exothermic reactions. rsc.org The optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, is crucial for maximizing yield and minimizing by-product formation, which aligns with the principles of green chemistry by reducing waste. researchgate.net

Solvent Effects and Reaction Condition Tuning

The choice of solvent and the fine-tuning of reaction conditions are critical in the synthesis of benzylic bromides like 1-(bromomethyl)-3-propylbenzene. These factors directly influence reaction rates, yields, and selectivity, while also having significant environmental and safety implications.

Traditionally, the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) for selective benzylic bromination, has been performed in toxic and environmentally harmful chlorinated solvents such as carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂). researchgate.net These solvents were favored for their inertness and ability to dissolve the reactants, but their carcinogenicity and ozone-depleting properties have driven the search for safer alternatives. researchgate.net

Recent research has identified several greener solvents that are effective for benzylic bromination. Methyl acetate (B1210297) (MeOAc) has emerged as an environmentally more benign solvent for these reactions. researchgate.net Studies have shown that using MeOAc can yield comparable results to traditional solvents, often without the need for a radical initiator. researchgate.net Another safer alternative solvent that has proven effective is acetonitrile. researchgate.net The use of visible light from a simple LED lamp can serve as a sustainable energy source to initiate the radical reaction in acetonitrile, achieving high yields in short reaction times. researchgate.net For certain bromination methodologies, tetrahydrofuran (B95107) (THF) has also been identified as a more environmentally benign solvent compared to traditional chlorinated options. researchgate.net The reaction temperature is another crucial parameter, with typical ranges for Grignard-based syntheses (a different pathway) being between 0 and 80°C. google.com The use of catalysts, while not always necessary, can accelerate the reaction and lead to higher yields. google.com

Table 1: Interactive Comparison of Solvent Systems for Benzylic Bromination

| Solvent | Classification | Typical Conditions | Advantages | Disadvantages |

| Carbon Tetrachloride (CCl₄) | Traditional | NBS, Radical Initiator (AIBN), Heat/Light | High solubility for reactants | Highly toxic, carcinogenic, ozone-depleting. researchgate.net |

| Dichloromethane (CH₂Cl₂) | Traditional | NBS, Radical Initiator (AIBN), Heat/Light | Effective solvent | Suspected carcinogen, environmental concerns. researchgate.netresearchgate.net |

| Methyl Acetate (MeOAc) | Eco-Friendly | NBS, Microwave-assistance | Environmentally benign, may not require an initiator. researchgate.net | May require specific conditions like microwave irradiation for optimal results. researchgate.net |

| Acetonitrile (CH₃CN) | Eco-Friendly | NBS, Visible Light (LED) | Safer alternative to chlorinated solvents, sustainable energy source. researchgate.net | Still a chemical hazard that requires careful handling. |

| Tetrahydrofuran (THF) | Eco-Friendly | 1,3-dibromo-5,5-dimethylhydantoin | Substantially more environmentally benign than CCl₄. researchgate.net | Can form explosive peroxides upon storage. |

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the synthesis of 1-(bromomethyl)-3-propylbenzene, maximizing atom economy involves choosing reagents and pathways that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste.

A key strategy for waste minimization is the avoidance of hazardous solvents and reagents. rowan.edu As discussed, replacing chlorinated solvents with alternatives like methyl acetate or acetonitrile drastically reduces toxic waste. researchgate.net Furthermore, developing catalytic systems can significantly contribute to waste reduction. For instance, a sustainable two-phase procedure using a V(v) and Mo(vi) catalyst has been proposed for the bromination of toluene. researchgate.net This system uses hydrogen peroxide (H₂O₂) as the primary oxidant and potassium bromide (KBr) as the bromine source, with water being the only significant byproduct from the oxidant. researchgate.net The ability to recycle the catalytic phase makes such processes highly attractive from a waste minimization perspective. researchgate.net

Development of Eco-Friendly Reagents and Catalysts

The development of environmentally friendly brominating agents and catalysts is at the forefront of green chemistry research, aiming to replace hazardous traditional reagents like elemental bromine. cambridgescholars.com

N-Bromosuccinimide (NBS): Discovered by Ziegler, NBS is a versatile and selective reagent for benzylic bromination under mild conditions. cambridgescholars.com It is a crystalline solid that is easier and safer to handle than liquid bromine, avoiding the need for many of the safety precautions associated with Br₂. researchgate.net

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is presented as a substantially more environmentally benign alternative to traditional brominating agents. researchgate.net It has been used successfully for the bromination of a wide range of aromatic substrates. researchgate.net

Bromide/Bromate Reagents: An eco-friendly approach utilizes a 2:1 mixture of bromide and bromate, which can be prepared from the alkaline intermediate of industrial bromine recovery processes. rsc.org This reagent is acidified in situ to generate hypobromous acid (HOBr) as the reactive species, which then effects the bromination. This method boasts high bromine atom efficiency and avoids the direct handling of liquid bromine. rsc.org

Catalytic Systems: The use of catalysts can transform traditional reactions into greener processes. Nickel complexes, such as bis(triphenylphosphine) nickel chloride, can be used in related syntheses to accelerate reactions and improve yields. google.com For benzylic bromination specifically, vanadium and molybdenum catalysts with H₂O₂ as the oxidant provide an efficient reaction pathway without any additional solvent, using the substrate itself (like toluene) as the organic phase. researchgate.net

Table 2: Interactive Overview of Eco-Friendly Brominating Agents

| Reagent | Abbreviation | Key Features | Environmental Benefits |

| N-Bromosuccinimide | NBS | Crystalline solid, selective for benzylic positions. cambridgescholars.com | Safer to handle than liquid Br₂, reduces hazardous byproducts. researchgate.netcambridgescholars.com |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Effective for a wide variety of aromatic substrates. researchgate.net | Considered more environmentally benign than many traditional reagents. researchgate.net |

| Potassium Bromide / Hydrogen Peroxide | KBr / H₂O₂ | Used in catalytic systems with a metal catalyst (e.g., V, Mo). researchgate.net | Uses a safe bromine source (KBr) and a clean oxidant (H₂O₂), producing water as a byproduct. researchgate.net |

| Bromide/Bromate Mixture | - | Generates reactive HOBr in situ. rsc.org | High atom efficiency; can be sourced from industrial bromine recovery processes. rsc.org |

Chemical Transformations and Derivatization Studies of 1 Bromomethyl 3 Propylbenzene

Nucleophilic Substitution Reactions

The benzylic carbon in 1-(Bromomethyl)-3-propylbenzene is electrophilic and readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups by displacing the bromide ion, which is an excellent leaving group.

Synthesis of Benzylic Alcohols and Ethers

The conversion of 1-(Bromomethyl)-3-propylbenzene into its corresponding alcohol and various ethers is a fundamental transformation.

Benzylic Alcohols: The hydrolysis of 1-(Bromomethyl)-3-propylbenzene yields (3-propylphenyl)methanol. This reaction typically proceeds by treatment with a hydroxide source, such as aqueous sodium hydroxide or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide.

Benzylic Ethers: Benzylic ethers can be synthesized via the Williamson ether synthesis. This method involves the reaction of 1-(Bromomethyl)-3-propylbenzene with an alkoxide nucleophile. The alkoxide is typically generated by treating an alcohol with a strong base like sodium hydride. This versatile reaction allows for the preparation of a wide array of symmetric and asymmetric ethers.

Table 1: Representative Nucleophilic Substitution Reactions for Alcohol and Ether Synthesis

| Product | Nucleophile | Reagents & Conditions | Representative Yield |

|---|---|---|---|

| (3-propylphenyl)methanol | OH⁻ | NaOH, H₂O/THF, Heat | High |

| 1-(Ethoxymethyl)-3-propylbenzene | EtO⁻ | NaH, Ethanol, THF, RT | Good to High |

| 1-(Isopropoxymethyl)-3-propylbenzene | i-PrO⁻ | KH, Isopropanol, DMF, RT | Good to High |

Note: The data presented are representative for the Williamson ether synthesis involving benzylic bromides, as specific literature values for 1-(Bromomethyl)-3-propylbenzene were not detailed in the surveyed sources.

Formation of Benzylic Amines and Nitrogen-Containing Derivatives

The reaction of 1-(Bromomethyl)-3-propylbenzene with nitrogen-based nucleophiles provides a direct route to various benzylic amines and related nitrogenous compounds. The reaction with ammonia can yield the primary amine, (3-propylphenyl)methanamine. However, this reaction can be difficult to control, as the resulting primary amine is also nucleophilic and can react with additional molecules of the starting bromide to form secondary and tertiary amines, and even quaternary ammonium salts sigmaaldrich.comevitachem.com. To favor the formation of the primary amine, a large excess of ammonia is typically used evitachem.com.

A more controlled method for synthesizing specific amines involves using primary or secondary amines as nucleophiles to produce secondary or tertiary benzylic amines, respectively.

Table 2: Synthesis of Benzylic Amines from 1-(Bromomethyl)-3-propylbenzene

| Product | Nucleophile | Reagents & Conditions | Representative Yield |

|---|---|---|---|

| (3-propylphenyl)methanamine | NH₃ | Excess NH₃, Ethanol, Heat | Moderate |

| N-methyl-(3-propylphenyl)methanamine | CH₃NH₂ | Methylamine, THF, K₂CO₃, RT | Good |

| N,N-diethyl-(3-propylphenyl)methanamine | (C₂H₅)₂NH | Diethylamine, Acetonitrile (B52724), RT | High |

Note: The data presented are illustrative for the synthesis of benzylic amines via nucleophilic substitution, as specific literature values for 1-(Bromomethyl)-3-propylbenzene were not detailed in the surveyed sources.

Carbon-Carbon Bond Formation via Carbon Nucleophiles

Creating new carbon-carbon bonds is a central goal in organic synthesis. 1-(Bromomethyl)-3-propylbenzene can react with various carbon nucleophiles to extend its carbon framework. A common example is the reaction with cyanide ions (e.g., from NaCN or KCN) to form (3-propylphenyl)acetonitrile. This product is a valuable intermediate itself, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Other carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can also be used to alkylate the benzylic position, leading to more complex molecular architectures.

Organometallic Reactions

Organometallic reagents derived from 1-(Bromomethyl)-3-propylbenzene are powerful intermediates for forming new carbon-carbon bonds through different mechanisms than direct nucleophilic substitution.

Formation of Grignard Reagents and Organolithium Compounds

Grignard Reagents: The reaction of 1-(Bromomethyl)-3-propylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (3-propylbenzyl)magnesium bromide. The formation of Grignard reagents from benzylic bromides can be challenging due to the competing Wurtz coupling side reaction, where the newly formed organometallic species reacts with the starting bromide to form a homocoupled product (1,2-bis(3-propylphenyl)ethane) smolecule.com. Careful control of reaction conditions, such as temperature and concentration, is necessary to maximize the yield of the Grignard reagent.

Organolithium Compounds: Similarly, organolithium compounds can be prepared by reacting 1-(Bromomethyl)-3-propylbenzene with lithium metal. These reagents are generally more reactive and more basic than their Grignard counterparts.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

While palladium-catalyzed cross-coupling reactions traditionally involve aryl or vinyl halides, benzylic halides like 1-(Bromomethyl)-3-propylbenzene are also effective substrates in many of these transformations. The general mechanism involves the oxidative addition of the benzylic bromide to a palladium(0) complex, followed by transmetalation with an organometallic partner and subsequent reductive elimination to form the coupled product.

Suzuki Coupling: This reaction would involve coupling the benzylic group with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would form a diarylmethane derivative.

Heck Reaction: A Heck-type reaction could couple 1-(Bromomethyl)-3-propylbenzene with an alkene to form a substituted alkene, though this is less common for benzylic halides compared to aryl halides.

Sonogashira Coupling: The coupling of 1-(Bromomethyl)-3-propylbenzene with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would yield a propargylbenzene derivative. Efficient methods for the cross-coupling of benzyl (B1604629) bromides with lithium acetylides have been developed, proceeding rapidly at room temperature.

Stille Coupling: This reaction would involve an organotin reagent as the coupling partner to form a new carbon-carbon bond at the benzylic position.

These reactions are highly valued for their functional group tolerance and their ability to construct complex molecular frameworks under relatively mild conditions. The choice of ligands for the palladium catalyst is often crucial for achieving high yields and selectivity in couplings involving sp³-hybridized carbons like the one in 1-(Bromomethyl)-3-propylbenzene.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Representative) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Diarylalkane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Propargylarene |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted Alkylarene |

| Kumada-Corriu | Grignard Reagent | PdCl₂(dppf) | Substituted Alkylarene |

Note: This table illustrates potential cross-coupling reactions based on the known reactivity of benzylic bromides. Specific conditions would require optimization for 1-(Bromomethyl)-3-propylbenzene.

Homocoupling Reactions for Bibenzyl and Stilbene Derivatives

The homocoupling of benzylic halides like 1-(bromomethyl)-3-propylbenzene serves as a direct synthetic route to 1,2-diarylalkanes, specifically bibenzyl derivatives. These reductive coupling reactions are typically mediated by metal catalysts. For instance, titanocene monochloride is a known catalyst for the homocoupling of benzylic halides to produce the corresponding bibenzyl systems. researchgate.net Although specific studies on 1-(bromomethyl)-3-propylbenzene are not prevalent, established mechanisms suggest its conversion to 1,2-bis(3-propylphenyl)ethane under appropriate reductive conditions.

The choice of catalyst and reaction conditions can significantly influence the product outcome. A highly stable porous organic polymer, bipy-POP, has been effectively used to catalyze the reductive debromination of a range of benzyl bromides, leading to coupled ethane derivatives. researchgate.net It is noteworthy that for substrates bearing electron-donating groups on the aromatic ring, such as the propyl group in the target molecule, the use of a sulfur-based reductant like dithionite can selectively yield dibenzyl sulfone derivatives. researchgate.net An alternative, economically viable, and environmentally friendly approach involves an aqueous protocol using alumina-supported nickel nanoparticles as a recyclable heterogeneous catalyst with hydrazine (B178648) hydrate as a co-reductant for the synthesis of bibenzyls. researchgate.net This method has demonstrated tolerance for various sensitive functional groups, indicating its potential utility for 1-(bromomethyl)-3-propylbenzene.

| Catalyst System | Reductant/Co-reductant | Expected Product from 1-(Bromomethyl)-3-propylbenzene | Key Features |

| Titanocene monochloride | Mn | 1,2-bis(3-propylphenyl)ethane | Catalyzes homocoupling of benzylic halides. researchgate.net |

| bipy-POP | Dithionite | 1,2-bis(3-propylphenyl)ethane or corresponding sulfone | Heterogeneous catalysis with substrate-dependent selectivity. researchgate.net |

| Alumina-supported Nickel Nanoparticles | Hydrazine Hydrate | 1,2-bis(3-propylphenyl)ethane | Economical, aqueous protocol with a recyclable catalyst. researchgate.net |

Barbier-Type Reactions

The Barbier reaction is a versatile organometallic transformation that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal. wikipedia.orgnrochemistry.com A distinguishing feature of this reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the electrophilic carbonyl partner. wikipedia.orgnrochemistry.com This one-pot methodology is particularly advantageous when the organometallic intermediate is unstable and cannot be pre-formed or stored. wikipedia.orgnrochemistry.com For 1-(bromomethyl)-3-propylbenzene, a Barbier-type reaction would entail the formation of a 3-propylbenzyl organometallic species using metals such as magnesium, zinc, tin, or samarium, which would then undergo a nucleophilic addition to an aldehyde or ketone to furnish a secondary or tertiary alcohol, respectively. wikipedia.orgnrochemistry.com

The reaction is typically conducted in ethereal solvents, with the final alcohol product being liberated upon aqueous workup. nrochemistry.com The choice of metal is crucial; for example, zinc-mediated Barbier reactions can often be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.orgnih.gov Furthermore, modern mechanochemical techniques, such as ball-milling, have been successfully applied to zinc-mediated Barbier-type allylations, offering an operationally simple and solvent-minimal approach that obviates the need for an inert atmosphere. organic-chemistry.org

General Reaction Scheme:

Formation of Organometallic Reagent: 1-(Bromomethyl)-3-propylbenzene + M → [3-Propylbenzyl-M-Br] (M = Mg, Zn, Sn, etc.)

Nucleophilic Addition: [3-Propylbenzyl-M-Br] + R-CO-R' → Adduct

Hydrolysis: Adduct + H₂O → 1-(3-Propylphenyl)-1-(R,R')-methanol

| Metal | Typical Conditions | Potential Advantages |

| Magnesium | Ethereal Solvents | Standard Barbier protocol. |

| Zinc | THF/aq. NH₄Cl or mechanochemical | Tolerant to aqueous conditions, environmentally benign. wikipedia.orgnih.govorganic-chemistry.org |

| Indium | Aqueous Media | Can offer high regioselectivity for certain substrates. |

| Tin | THF/Et₂O/H₂O | Effective for Barbier-type couplings. nrochemistry.com |

Reduction and Hydrogenation Reactions

Reductive Debromination Pathways

The reductive removal of the bromine atom from 1-(bromomethyl)-3-propylbenzene to yield 1-methyl-3-propylbenzene is a fundamental transformation. This can be accomplished via several synthetic methodologies. Catalytic hydrogenation under neutral conditions is a common and effective method, where bromo substituents are generally reduced more readily than chloro groups and can be selectively removed in the presence of various other functionalities. organic-chemistry.org Palladium-based catalyst systems, such as PdCl₂(dppf) with NaBH₄-TMEDA as the hydride source, are efficient for the hydrodehalogenation of bromoarenes. organic-chemistry.org

As an alternative to traditional tin-based reagents, indium hydride, generated in situ from indium(III) chloride and a silane, provides a milder and less toxic option for dehalogenation. organic-chemistry.org Additionally, catalyst-free approaches have emerged, utilizing visible light irradiation in the presence of a Hantzsch ester to effect the debromination of certain α-haloketones, a technology that may hold promise for benzylic bromides as well. organic-chemistry.org

| Method/Reagent System | Key Characteristics |

| Catalytic Hydrogenation | Neutral conditions, selective for bromide removal. organic-chemistry.org |

| PdCl₂(dppf) / NaBH₄-TMEDA | Efficient palladium-catalyzed hydrodehalogenation. organic-chemistry.org |

| InCl₃ / Et₃SiH | Mild, low-toxicity indium hydride-mediated reduction. organic-chemistry.org |

| Visible Light / Hantzsch Ester | Catalyst-free, photochemically-induced debromination. organic-chemistry.org |

Chemo- and Regioselective Hydrogenation of the Aromatic Ring

The selective hydrogenation of the aromatic ring in 1-(bromomethyl)-3-propylbenzene, while preserving the benzylic bromide, presents a significant synthetic challenge. The primary competing pathway is the facile hydrogenolysis of the carbon-bromine bond. Achieving the desired transformation to a propyl-substituted (bromomethyl)cyclohexane would necessitate a catalyst and reaction conditions that exhibit high selectivity for arene reduction over C-Br bond cleavage.

While specific protocols for this precise transformation are not well-documented, general strategies for arene hydrogenation often employ rhodium or ruthenium-based catalysts, frequently under elevated pressures of hydrogen. The compatibility of these conditions with the labile bromomethyl group is a critical consideration that must be addressed. In the realm of biocatalysis, engineered enzymes like unspecific peroxygenases have demonstrated remarkable chemo- and regioselectivity in various transformations, including the oxyfunctionalization of aromatic and benzylic positions, hinting at the potential for biocatalytic approaches to complex selective reductions. nih.gov

Elimination Reactions and Olefin Synthesis

Stereoselective Formation of Aryl Vinyl Halides

The direct conversion of 1-(bromomethyl)-3-propylbenzene to an aryl vinyl halide via a simple elimination reaction is not feasible, as this would lead to a styrene derivative. The synthesis of aryl vinyl halides typically involves multi-step sequences starting from precursors like alkynes or styrenes. nih.govorganic-chemistry.orgrsc.org

A plausible, albeit indirect, route could involve the transformation of 1-(bromomethyl)-3-propylbenzene into a more advanced intermediate. For instance, a ruthenium-catalyzed three-component coupling reaction of an alkyne, an enone, and a halide source has been developed for the stereoselective synthesis of E- or Z-vinyl halides. nih.gov The stereochemical outcome of such reactions can often be controlled by the judicious choice of solvent; polar solvents like DMF generally favor the E-isomer, whereas less polar solvents like acetone (B3395972) promote the formation of the Z-isomer. nih.gov

| Synthetic Method | Description | Stereochemical Control |

| Ruthenium-Catalyzed Three-Component Coupling | Reaction of an alkyne, an enone, and a halide ion. | Achieved by varying solvent polarity (e.g., DMF for E, Acetone for Z). nih.gov |

| Haloboration of Alkynes | Syn-addition of B-Br bonds across a triple bond. | Can provide access to specific vinyl bromide isomers. |

| Halodesilylation of Vinylsilanes | Reaction of a pre-formed vinylsilane with an electrophilic halogen source. | Typically proceeds with retention of stereochemistry. |

Mechanistic Aspects of Elimination Processes

Elimination reactions of alkyl halides, such as 1-(Bromomethyl)-3-propylbenzene, typically proceed via E1 (unimolecular) or E2 (bimolecular) mechanisms. For a primary benzylic halide like 1-(Bromomethyl)-3-propylbenzene, the operative mechanism is highly dependent on the reaction conditions, particularly the nature of the base.

Primary alkyl halides generally favor the SN2 substitution pathway over elimination. However, elimination can be induced, and in such cases, the E2 mechanism is overwhelmingly favored over the E1 pathway due to the high energy and instability of a primary carbocation that would be required for an E1 reaction. The E2 mechanism is a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond.

For 1-(Bromomethyl)-3-propylbenzene, the only available β-hydrogens are on the benzylic carbon of the propyl group. The abstraction of one of these protons by a strong, sterically hindered base leads to the formation of a conjugated system, which is an energetically favorable outcome. Strong, bulky bases, such as potassium tert-butoxide (t-BuOK), are typically employed to promote E2 elimination over the competing SN2 substitution reaction. The steric hindrance of the base minimizes its ability to act as a nucleophile at the α-carbon, favoring its function as a base at the less hindered β-carbon of the propyl group.

The reaction proceeds via an anti-periplanar transition state, where the β-hydrogen and the bromine atom are oriented at a 180° dihedral angle to allow for efficient orbital overlap in the formation of the new π-bond. The primary product expected from this elimination is 1-propyl-3-vinylbenzene.

| Substrate | Reagent | Solvent | Mechanism | Major Product |

|---|---|---|---|---|

| 1-(Bromomethyl)-3-propylbenzene | Potassium tert-butoxide (t-BuOK) | tert-Butanol | E2 | 1-Propyl-3-vinylbenzene |

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions in organic chemistry often proceed through carbocation intermediates, where a hydride, alkyl, or aryl group migrates to a more stable carbocationic center. However, for 1-(Bromomethyl)-3-propylbenzene, such reactions are not typically observed.

The formation of a primary benzylic carbocation at the -CH2Br position, while stabilized by resonance with the benzene (B151609) ring, does not readily undergo rearrangement. Unlike allylic systems, a migration event (e.g., a 1,2-hydride shift from the propyl group) would involve the formation of an intermediate that disrupts the aromaticity of the benzene ring. The significant loss of aromatic stabilization energy presents a large energetic barrier, making such rearrangement pathways thermodynamically and kinetically unfavorable. Consequently, under conditions that might promote carbocation formation (e.g., SN1/E1 conditions), substitution or elimination reactions occur without skeletal isomerization.

Oxidative and Reductive Functional Group Interconversions

The bromomethyl group in 1-(Bromomethyl)-3-propylbenzene is a versatile handle for various functional group interconversions through both oxidative and reductive pathways.

Oxidative Interconversions:

The primary benzylic bromide can be selectively oxidized to the corresponding aldehyde, 3-propylbenzaldehyde. This transformation avoids the use of strong oxidizing agents that would also oxidize the propyl side-chain. Two classic methods are particularly suitable for this conversion:

Kornblum Oxidation : This method involves the reaction of the benzylic bromide with dimethyl sulfoxide (DMSO). The reaction proceeds via an initial SN2 displacement of bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine, an elimination reaction occurs to yield the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.orgsynarchive.combch.rochem-station.com This reaction is effective for activated halides like benzylic bromides. wikipedia.org

Sommelet Reaction : This reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.org The benzylic bromide first alkylates the hexamine to form a quaternary ammonium salt. Subsequent hydrolysis in aqueous solution leads to the formation of the desired aldehyde. wikipedia.org

| Transformation | Reagents | Product | Named Reaction |

|---|---|---|---|

| -CH₂Br → -CHO | 1. Dimethyl sulfoxide (DMSO) 2. Triethylamine (Et₃N) | 3-Propylbenzaldehyde | Kornblum Oxidation |

| -CH₂Br → -CHO | 1. Hexamine 2. H₂O | 3-Propylbenzaldehyde | Sommelet Reaction |

Reductive Interconversions:

The bromomethyl group can be readily reduced to a methyl group, converting 1-(Bromomethyl)-3-propylbenzene into 1-methyl-3-propylbenzene. This is a common dehalogenation strategy.

Reduction with Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing alkyl halides to the corresponding alkanes. biotrend.comgoogle.com The reaction proceeds through a nucleophilic substitution where a hydride ion (H⁻) displaces the bromide ion. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation : This method, also known as hydrogenolysis, involves reacting the benzylic bromide with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The benzylic C-Br bond is susceptible to cleavage under these conditions, being replaced by a C-H bond. This method is often preferred for its mild conditions and clean work-up.

| Transformation | Reagents | Solvent | Product |

|---|---|---|---|

| -CH₂Br → -CH₃ | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 1-Methyl-3-propylbenzene |

| -CH₂Br → -CH₃ | H₂, Pd/C | Ethanol or Ethyl acetate (B1210297) | 1-Methyl-3-propylbenzene |

Applications of 1 Bromomethyl 3 Propylbenzene As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The primary utility of 1-(Bromomethyl)-3-propylbenzene in organic synthesis lies in its function as an electrophilic building block. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack, facilitating a variety of substitution reactions. This reactivity allows for the straightforward introduction of the 3-propylbenzyl moiety into larger, more intricate molecular frameworks.

Key reactions include:

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form ethers, amines, and thioethers, respectively. This makes it an important precursor for synthesizing a variety of organic compounds.

Carbon-Carbon Bond Formation: The compound can be used to generate benzyl (B1604629) radicals, which can then participate in reactions like the Giese coupling with electron-deficient alkenes. nih.gov This provides a powerful method for constructing complex carbon skeletons. Advanced palladium-catalyzed cross-coupling reactions, such as the debenzylative coupling of aryl benzyl sulfides, further exemplify its utility in forging new carbon-sulfur and carbon-carbon bonds. organic-chemistry.org

Precursor in Medicinal Chemistry Syntheses (focus on synthetic methodology, not biological activity)

In the field of medicinal chemistry, the synthesis of novel organic molecules as potential therapeutic agents is paramount. 1-(Bromomethyl)-3-propylbenzene and its analogs serve as important precursors in the methodological development of these drug candidates. The reactivity of the bromomethyl group is exploited to build molecular scaffolds that may target specific biological pathways.

For instance, derivatives of analogous benzyl bromides have been investigated as precursors for inhibitors of enzymes involved in inflammatory processes, such as 15-lipoxygenase-1 (15-LOX-1). The synthetic strategy often involves the coupling of the benzyl bromide fragment with a pharmacophoric nucleus. Furthermore, benzyl halides are crucial in forming benzylic thioethers through iron-catalyzed cross-electrophile coupling with disulfides, a transformation that creates a class of compounds with known importance in pharmaceuticals. nih.gov Another key application is in the synthesis of complex chiral ligands, like PHOX ligands, which are essential for asymmetric catalysis—a technique vital for producing enantiomerically pure drugs. researchgate.net In these syntheses, the benzyl bromide is used to introduce sterically bulky groups that control the chiral environment of the catalytic reaction. researchgate.net

| Reaction Type | Reagents | Product Type | Relevance in Medicinal Synthesis |

| Nucleophilic Substitution | Amine/Alcohol/Thiol Nucleophiles | Substituted Amines, Ethers, Thioethers | Core scaffold modification |

| Iron-Catalyzed Coupling | Disulfides, Fe(CO)₅ | Benzylic Thioethers | Access to sulfur-containing pharmacophores nih.gov |

| Ligand Synthesis | Chiral Oxazolines | Chiral PHOX Ligands | Tools for asymmetric synthesis of drugs researchgate.net |

Role in the Synthesis of Advanced Materials

The utility of 1-(Bromomethyl)-3-propylbenzene extends into materials science, where it functions as a precursor for polymers and complex macromolecules.

The benzylic bromide functionality is well-suited to act as an initiator in various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). nih.gov By initiating the polymerization of vinyl monomers, 1-(Bromomethyl)-3-propylbenzene can be incorporated as the starting point of a polymer chain. This allows for the synthesis of polymers with a 3-propylbenzyl group at one end, enabling precise control over the final polymer's architecture and properties. While di- and tri-functionalized bromomethyl benzenes are often used to create cross-linked networks or polymer cores, the mono-functional nature of 1-(Bromomethyl)-3-propylbenzene makes it ideal for producing linear polymers with specific end-group functionality. researchgate.net

Dendrimers are highly branched, well-defined macromolecules that have applications in fields ranging from drug delivery to catalysis. The synthesis of these structures often relies on iterative reaction sequences involving reactive functional groups. Benzyl bromide moieties are frequently employed in these syntheses. acs.org

In a common strategy for building poly(aryl ether) dendrimers, the Williamson ether synthesis is used, where phenolic groups are coupled with a benzylic bromide. nih.gov 1-(Bromomethyl)-3-propylbenzene can be used to introduce peripheral groups onto a growing dendrimer, modifying its surface properties. For example, in an iterative approach to creating dendrimer-like branched polymers, benzyl bromide functionalities are reacted with living anionic polymers in a key coupling step. acs.org This sequence of coupling and subsequent transformation of other functional groups into new benzyl bromide moieties allows for the construction of successive "generations" of the dendrimer, each larger and more complex than the last. acs.org

Preparation of Specialized Reagents and Ligands

The transformation of the electrophilic bromomethyl group into a nucleophilic organometallic reagent is a powerful strategy in organic synthesis. This conversion dramatically alters the compound's reactivity, allowing it to act as a source of a 3-propylbenzyl carbanion equivalent.

The most common methods involve reaction with active metals:

Grignard Reagents: Reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, (3-propylbenzyl)magnesium bromide. libretexts.orglibretexts.org

Organolithium Reagents: Reaction with lithium metal produces (3-propylbenzyl)lithium. libretexts.org

Organozinc and Organoindium Reagents: More specialized and functional-group-tolerant reagents can be prepared through transmetalation from a Grignard intermediate or by direct insertion of metals like zinc or indium, often facilitated by lithium chloride. researchgate.netresearchgate.net

These organometallic reagents are highly valuable for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. Furthermore, as discussed previously, 1-(Bromomethyl)-3-propylbenzene is a key synthetic precursor for sophisticated ligands used in transition metal catalysis, such as those used in asymmetric alkylations. researchgate.net

| Reagent Type | Preparation Method | Key Reactivity |

| Grignard Reagent | Reaction with Mg in ether | Strong nucleophile and base |

| Organolithium Reagent | Reaction with Li in alkane/ether | Very strong nucleophile and base |

| Organozinc Halide | Transmetalation from Grignard or direct insertion of Zn/LiCl | Milder, more functional-group-tolerant nucleophile researchgate.net |

| Chiral Ligands | Reaction with chiral precursors (e.g., oxazolines) | Directing group in asymmetric catalysis researchgate.net |

"Lynchpin" Fragment for Convergent Synthesis

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis. 1-(Bromomethyl)-3-propylbenzene is an ideal "lynchpin" fragment for such strategies, acting as a handle to connect different parts of a molecule.

Its utility in convergent synthesis is demonstrated in nickel-catalyzed enantioconvergent cross-coupling reactions, where benzylic electrophiles (or their alcohol precursors) are coupled with other fragments, such as alkenyl bromides, to create complex chiral molecules. acs.org This method allows for the efficient construction of allylic stereogenic centers. The ability to transform 1-(Bromomethyl)-3-propylbenzene into various organometallic reagents also allows it to serve as the nucleophilic partner in convergent coupling reactions, such as Suzuki or Negishi couplings, further highlighting its versatility as a lynchpin fragment.

Theoretical and Computational Chemistry Investigations of 1 Bromomethyl 3 Propylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For 1-(bromomethyl)-3-propylbenzene, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic structure.

The electronic properties of 1-(bromomethyl)-3-propylbenzene are influenced by the interplay of the phenyl ring, the electron-withdrawing bromomethyl group, and the electron-donating propyl group. The propyl group, being an alkyl substituent, is an ortho-para director and an activating group for electrophilic aromatic substitution due to inductive effects. libretexts.orgmasterorganicchemistry.com Conversely, the bromomethyl group is deactivating for electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atom.

Key electronic structure descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity indices such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, the electrostatic potential mapped onto the electron density surface can reveal the sites most susceptible to nucleophilic or electrophilic attack. In 1-(bromomethyl)-3-propylbenzene, the benzylic carbon is expected to be highly electrophilic due to the polarization of the C-Br bond, making it a prime target for nucleophiles.

Below is an interactive data table with hypothetical, yet plausible, quantum chemical calculation results for 1-(Bromomethyl)-3-propylbenzene, based on typical values for similar substituted benzyl (B1604629) bromides.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. For 1-(bromomethyl)-3-propylbenzene, a key reaction is nucleophilic substitution at the benzylic carbon. khanacademy.org Both SN1 and SN2 mechanisms are plausible for benzylic halides, and computational studies can determine the preferred pathway under different conditions. youtube.com

SN2 Mechanism: In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon, and the bromide leaving group departs in a single, concerted step. Transition state analysis for this mechanism would involve locating the first-order saddle point on the potential energy surface corresponding to the transition state structure. Key parameters of the transition state, such as the lengths of the forming nucleophile-carbon bond and the breaking carbon-bromine bond, can be calculated. The activation energy for the reaction can be determined as the energy difference between the reactants and the transition state.

SN1 Mechanism: An SN1 mechanism proceeds through a two-step process involving the formation of a benzylic carbocation intermediate. Computational studies can calculate the energy required to form this carbocation and the subsequent barrier for its reaction with a nucleophile. The resonance stabilization of the benzylic carbocation by the phenyl ring is a critical factor favoring this pathway.

The table below presents hypothetical data for the transition state analysis of the SN2 reaction of 1-(bromomethyl)-3-propylbenzene with a generic nucleophile (Nu-).

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional structure of a molecule, including its various conformations, can significantly influence its reactivity. For 1-(bromomethyl)-3-propylbenzene, conformational analysis involves identifying the stable arrangements of the propyl and bromomethyl groups relative to the benzene (B151609) ring. The rotation around the Caryl-Cpropyl and Caryl-Cbromomethyl bonds leads to different conformers with varying energies.

The propyl group can adopt several conformations, such as anti and gauche, with respect to the plane of the benzene ring. researchgate.net Similarly, the bromomethyl group can rotate. The relative energies of these conformers can be calculated using quantum chemical methods. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Steric effects play a crucial role in the reactivity of 1-(bromomethyl)-3-propylbenzene. The propyl group at the meta position can sterically hinder the approach of a nucleophile to the benzylic carbon, potentially affecting the rate of substitution reactions. youtube.com The extent of this steric hindrance depends on the conformation of the propyl group. Computational studies can quantify these steric effects by comparing the activation energies for nucleophilic attack on different conformers.

The following table provides hypothetical relative energies for different conformers of 1-(bromomethyl)-3-propylbenzene.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the influence of the surrounding environment, such as a solvent. For 1-(bromomethyl)-3-propylbenzene, MD simulations can be used to study its behavior in various solvents and to model the dynamics of its reactions. researchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the exploration of the conformational landscape of the molecule and its interactions with solvent molecules. For example, an MD simulation could reveal the preferred solvation shell structure around the reactive benzylic carbon.

MD simulations are particularly useful for studying reaction dynamics. By combining quantum mechanics with molecular mechanics (QM/MM methods), one can model the reacting species at a high level of theory while treating the surrounding solvent molecules with a more computationally efficient classical force field. This approach allows for the calculation of free energy profiles of reactions in solution, providing a more realistic picture of the reaction energetics than gas-phase calculations alone.

The table below lists typical parameters that would be used in an MD simulation of 1-(bromomethyl)-3-propylbenzene in a solvent like water.

Analytical and Mechanistic Study Techniques in Synthesis

In-Situ Reaction Monitoring Using Spectroscopic Methods (e.g., FT-IR, Raman)

In-situ spectroscopic techniques are invaluable for observing the progress of the synthesis of 1-(bromomethyl)-3-propylbenzene in real-time, directly within the reaction vessel. This allows for dynamic monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction. xjtu.edu.cnmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for monitoring the synthesis of 1-(bromomethyl)-3-propylbenzene. By using a fiber-optic probe coupled to an FT-IR spectrometer, it is possible to track the concentrations of reactants, intermediates, and the final product under actual reaction conditions. mdpi.com This technique provides precise reaction times and can help identify key reaction events. mdpi.com For instance, in the benzylic bromination of 3-propyltoluene to form 1-(bromomethyl)-3-propylbenzene, FT-IR can monitor the disappearance of the C-H stretching vibrations of the methyl group of the starting material and the appearance of the C-Br stretching vibration in the product. The use of in-situ FT-IR eliminates the need for time-consuming offline analyses like HPLC and reduces operator exposure to potentially hazardous chemicals. mdpi.com

Raman Spectroscopy:

Raman spectroscopy offers a complementary in-situ monitoring approach. It is particularly adept at tracking changes in the molecular vibrations of both reactants and products in real-time. nih.gov In the context of 1-(bromomethyl)-3-propylbenzene synthesis, Raman spectroscopy can be employed to follow the conversion of the starting material and the formation of the product by monitoring characteristic vibrational bands. This method can also be used to create calibration curves to determine product conversion, which can be corroborated with data from other techniques like NMR spectroscopy. nih.gov

Chromatographic Techniques for Reaction Progress and Product Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for both monitoring the progress of the synthesis and assessing the purity of the final 1-(bromomethyl)-3-propylbenzene product.

Thin-Layer Chromatography (TLC):

TLC is a rapid, cost-effective, and versatile technique for monitoring the progress of a chemical reaction. nih.govresearchgate.net In the synthesis of 1-(bromomethyl)-3-propylbenzene, small aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals. rsc.org By comparing the spots of the reaction mixture with those of the starting material and a pure standard of the product, it is possible to qualitatively assess the consumption of the reactant and the formation of the product. researchgate.net The retention factor (Rf) values of the starting material and the product will differ, allowing for a clear visual indication of the reaction's progress. researchgate.net TLC is also useful for identifying the presence of any significant impurities. scientificlabs.co.uk

High-Performance Liquid Chromatography (HPLC):

HPLC is a more quantitative and precise technique for both monitoring reaction progress and determining the final product's purity. nih.gov For the analysis of 1-(bromomethyl)-3-propylbenzene, a reverse-phase (RP) HPLC method can be utilized. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for better peak shape. sielc.com By injecting samples of the reaction mixture at various times, the concentration of the starting material, product, and any byproducts can be accurately quantified. This data is crucial for calculating reaction conversion and yield. After the reaction is complete, HPLC is used to determine the purity of the isolated 1-(bromomethyl)-3-propylbenzene, ensuring it meets the required specifications.

| Technique | Application in Synthesis of 1-(Bromomethyl)-3-propylbenzene | Information Obtained |

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Visual assessment of reactant consumption and product formation, identification of major impurities. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative monitoring of reaction progress and final product purity assessment. | Accurate concentration of reactants, products, and byproducts; determination of percentage purity. |

Mass Spectrometry for Reaction Intermediate and Product Characterization

Mass spectrometry (MS) is a critical tool for the structural elucidation of the final product and the identification of transient reaction intermediates. rsc.orgnih.gov

In the synthesis of 1-(bromomethyl)-3-propylbenzene, the mass spectrum of the final product will show a characteristic molecular ion peak ([M]+). For 1-(bromomethyl)-3-propylbenzene (C10H13Br), the molecular weight is approximately 213.11 g/mol . nih.gov The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br isotopes in nearly a 1:1 ratio), resulting in two molecular ion peaks at m/z 212 and 214. Fragmentation patterns can further confirm the structure. A common fragmentation pathway for benzylic bromides is the loss of the bromine radical, leading to the formation of a stable benzylic carbocation. For 1-(bromomethyl)-3-propylbenzene, this would result in a significant peak at m/z 133, corresponding to the 3-propylbenzyl cation. Another prominent fragment could be the tropylium (B1234903) ion at m/z 91, a common feature in the mass spectra of alkylbenzenes. docbrown.info

Furthermore, advanced mass spectrometry techniques can be employed to detect and characterize highly reactive intermediates that are key to understanding the reaction mechanism but are difficult to observe by other methods. rsc.orgnih.gov

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are fundamental to understanding the rate at which the synthesis of 1-(bromomethyl)-3-propylbenzene proceeds and the factors that influence it. The primary synthetic route to this compound is the benzylic bromination of 3-propyltoluene. masterorganicchemistry.comlibretexts.org

This reaction typically proceeds via a free-radical mechanism. masterorganicchemistry.com Kinetic investigations focus on determining the reaction order with respect to the reactants (3-propyltoluene and the brominating agent, such as N-bromosuccinimide or bromine) and the influence of parameters like temperature and initiator concentration. scientificupdate.comresearchgate.net

For instance, a kinetic study might involve varying the initial concentration of 3-propyltoluene while keeping the concentration of the brominating agent and the temperature constant. The reaction progress would be monitored over time using techniques like HPLC or in-situ FT-IR. The data obtained allows for the determination of the rate law and the rate constant for the reaction. researchgate.net

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the benzylic bromide in 1-(Bromomethyl)-3-propylbenzene is well-established for classical nucleophilic substitutions. However, future research is directed towards more sophisticated and efficient transformations through novel catalytic systems. A significant area of interest is photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions. nih.govewha.ac.krresearchgate.net For instance, iridium-based photocatalysts have been used for the coupling of halomethyl arenes to form bibenzyl derivatives, a transformation that could be applied to 1-(Bromomethyl)-3-propylbenzene. nih.govewha.ac.kr

Another promising approach is cooperative catalysis, where a nucleophilic catalyst like lutidine is used in conjunction with a photocatalyst. organic-chemistry.orgacs.orgresearchgate.netnih.gov This method effectively lowers the reduction potential required to activate the benzyl (B1604629) bromide, allowing for the generation of benzyl radicals from a broader range of substrates under a general set of reaction conditions. organic-chemistry.orgnih.gov This strategy enables Giese-type coupling reactions with electron-deficient alkenes, expanding the portfolio of possible C-C bond formations. organic-chemistry.org

Future challenges lie in designing catalysts with higher quantum yields and broader substrate scope, particularly for complex transformations. The development of earth-abundant, non-precious metal catalysts (e.g., based on nickel or copper) is also a critical goal to enhance the economic and environmental viability of these transformations.

| Catalytic System | Transformation Type | Potential Application for 1-(Bromomethyl)-3-propylbenzene | Key Advantage |

| Iridium Photoredox Catalysis | Radical Coupling | Homocoupling to form 1,2-bis(3-propylphenyl)ethane. | Mild reaction conditions, high functional group tolerance. nih.govewha.ac.kr |

| Cooperative Catalysis (Lutidine/Photocatalyst) | Radical Giese Addition | Coupling with electron-deficient alkenes to form complex molecules. | Activates a broad range of benzyl halides under general conditions. organic-chemistry.orgnih.gov |

| Palladium/Lewis Base Relay Catalysis | Carbonylation/Annulation | Synthesis of chiral quinolinone structures. | Asymmetric synthesis of complex heterocyclic compounds. organic-chemistry.orgacs.org |

Asymmetric Synthesis Utilizing Chiral Derivatives or Catalysts

Creating chiral molecules is a central goal in medicinal chemistry and materials science. For 1-(Bromomethyl)-3-propylbenzene, this involves reactions that generate a new stereocenter at the benzylic position. A key future direction is the development of catalytic asymmetric methods that can directly use the achiral starting material to produce an enantioenriched product.

One advanced strategy is relay catalysis, which combines transition metal catalysis with organocatalysis. For example, a palladium/chiral Lewis base relay system has been successfully used for the asymmetric cascade carbonylation and annulation of benzyl bromides. organic-chemistry.orgacs.orgacs.orgresearchgate.net This method generates a ketene (B1206846) intermediate via palladium-catalyzed carbonylation, which is then intercepted by a chiral Lewis base to induce an enantioselective annulation, yielding complex chiral heterocycles. organic-chemistry.orgacs.org